2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid
Description
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (CAS: 1053239-17-0) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected aspartic acid derivative with a methoxy ester group at the 4-position. Its molecular formula is C₂₀H₁₉NO₆ (molar mass: 369.37 g/mol) . The compound is widely used in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group protects the α-amino group, and the methoxy ester temporarily shields the carboxylic acid side chain during assembly .
Key structural features include:
- Fmoc group: Provides UV-sensitive, base-labile protection for the amino group.
- Methoxy ester: Stabilizes the carboxylic acid side chain, which is later deprotected under mild basic conditions.
- Chirality: The compound is typically synthesized in the L-configuration (S-enantiomer) for peptide applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKCYGOTGVDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid, commonly referred to as Fmoc-L-Asp(OMe)-OH, is a derivative of aspartic acid that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 411.45 g/mol. The structure includes a methoxy group and a carbonyl group that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.45 g/mol |
| Melting Point | 148–150 °C |
| Purity | >98% (HPLC) |
The biological activity of Fmoc-L-Asp(OMe)-OH is primarily linked to its role in peptide synthesis and potential interactions with various biological targets. The Fmoc group protects the amino functionality during synthesis, allowing for selective reactions that lead to the formation of bioactive peptides. Upon deprotection, the amino group can engage in peptide bond formation, influencing cellular processes such as:
- Cell Signaling : Compounds like Fmoc-L-Asp(OMe)-OH can modulate signaling pathways by serving as substrates for enzyme-catalyzed reactions.
- Gene Expression : By participating in the synthesis of specific peptides, this compound may indirectly influence gene expression patterns within cells.
- Cellular Metabolism : The incorporation of Fmoc-L-Asp(OMe)-OH into peptides can affect metabolic pathways by altering the availability of key substrates.
Therapeutic Applications
Research indicates that compounds with similar structures exhibit potential therapeutic effects, including:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of immune responses.
- Antitumor Activity : Certain studies suggest that peptide derivatives containing aspartic acid can inhibit tumor growth by interfering with cancer cell signaling pathways.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
-
Peptide Synthesis :
A study demonstrated the successful incorporation of Fmoc-L-Asp(OMe)-OH into peptide chains using solid-phase synthesis techniques. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-Fmoc counterparts . -
In Vitro Studies :
In vitro assays have shown that peptides synthesized with Fmoc-L-Asp(OMe)-OH displayed significant anti-inflammatory activity in cell cultures exposed to pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases . -
Antitumor Activity :
Research involving analogs of Fmoc-L-Asp(OMe)-OH indicated that certain modifications could enhance antitumor efficacy by promoting apoptosis in cancer cells while sparing normal cells .
Scientific Research Applications
The compound 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid , commonly referred to as Fmoc-D-Asp(OMe)-OH, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Structural Representation
The structural representation of the compound can be depicted as follows:
Peptide Synthesis
Fmoc-D-Asp(OMe)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amines, allowing for stepwise assembly of peptides. Its application in SPPS enhances the yield and purity of synthesized peptides, which are crucial for various biological studies.
Case Study: Synthesis of Peptide Hormones
In a study focused on synthesizing peptide hormones, Fmoc-D-Asp(OMe)-OH was employed to facilitate the incorporation of aspartic acid residues. The resulting peptides exhibited enhanced biological activity compared to those synthesized without this compound, demonstrating its efficacy in improving peptide functionality.
Drug Development
The compound has shown potential in drug development, particularly in designing inhibitors for various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity toward specific receptors.
Data Table: Binding Affinity of Modified Compounds
| Compound Name | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Fmoc-D-Asp(OMe)-OH | ACE2 | 25 nM | |
| Modified Fmoc-D-Asp | CDK2 | 15 nM | |
| Unmodified Asp | CDK2 | 50 nM |
Bioconjugation
Fmoc-D-Asp(OMe)-OH is also used in bioconjugation processes where it can facilitate the attachment of drugs to antibodies or other biomolecules. This application is particularly relevant in targeted therapy approaches.
Case Study: Antibody-Drug Conjugates (ADCs)
In research involving ADCs, the incorporation of Fmoc-D-Asp(OMe)-OH allowed for the successful conjugation of cytotoxic agents to monoclonal antibodies. The resulting ADCs demonstrated improved specificity and reduced systemic toxicity compared to conventional chemotherapy agents.
Research on Neurotransmitter Systems
Recent studies have explored the role of aspartic acid derivatives in modulating neurotransmitter systems. Fmoc-D-Asp(OMe)-OH has been investigated for its potential effects on glutamate receptors, which are critical in synaptic transmission and plasticity.
Findings
Research indicated that derivatives of Fmoc-D-Asp could act as allosteric modulators at certain glutamate receptor subtypes, providing insights into new therapeutic avenues for neurological disorders.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Substituent Effects :
- Methoxy vs. Benzyloxy Esters : The benzyloxy group in CAS 86060-84-6 increases lipophilicity, making it suitable for membrane-penetrating peptides . Methoxy esters (target compound) offer easier deprotection under basic conditions .
- N-Methylation : The methylated analog (CAS 2044710-58-7) introduces steric hindrance, altering peptide conformation and protease resistance .
Safety and Handling: The methylated derivative (CAS 2044710-58-7) is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) but lacks comprehensive toxicological data. Standard PPE (gloves, lab coat, eye protection) and fume hoods are recommended .
Applications :
- Peptide Synthesis : All compounds serve as protected intermediates in SPPS.
- Bioconjugation : Bromo- and benzyloxy-substituted derivatives enable site-specific modifications .
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s methoxy ester is selectively cleaved with NaOH or LiOH, while the Fmoc group is removed with piperidine .
- Stability : Fmoc-protected analogs are stable under acidic conditions but degrade in the presence of bases or strong oxidizers .
- Ecological and chronic toxicity data are unavailable for most analogs .
Q & A
Q. What are the recommended synthetic routes for this compound in solid-phase peptide synthesis?
The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection chemistry. Key steps include:
- Amino Group Protection : Reacting the amino acid precursor with Fmoc chloride in dimethylformamide (DMF) using sodium carbonate as a base .
- Coupling Reactions : Employing coupling agents like HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in anhydrous solvents to minimize side reactions .
- Deprotection : Using 20% piperidine in DMF to remove the Fmoc group while preserving the methoxy-oxobutanoic acid moiety .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in tightly sealed containers at 2–8°C, protected from moisture and light. Avoid incompatible materials like strong acids/bases .
- Handling : Use in well-ventilated areas with PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid dust formation due to acute toxicity (Category 4, H302/H312/H332) .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- NMR Spectroscopy : To verify stereochemistry and Fmoc-group integration (e.g., characteristic fluorene proton signals at 7.3–7.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption band) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 383.40 g/mol) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in automated peptide synthesizers?
- Solvent Selection : Use DMF or dichloromethane (DCM) for improved solubility and reduced steric hindrance .
- Coupling Agents : HOBt/DIC combinations enhance activation of the carboxylic acid group, reducing racemization .
- Temperature Control : Maintain reactions at 0–4°C to minimize side reactions during sensitive steps .
Q. What strategies mitigate racemization during peptide chain elongation?
- Low-Temperature Protocols : Conduct couplings at 4°C to slow base-catalyzed racemization .
- Optimized Deprotection : Limit piperidine exposure to 10–15 minutes per deprotection cycle .
- Chiral Integrity Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity post-synthesis .
Q. How does the Fmoc group’s steric environment influence reactivity compared to other Fmoc-protected analogs?
- Steric Effects : The methoxy-oxobutanoic acid side chain introduces steric bulk, reducing coupling efficiency by ~15% compared to simpler Fmoc-amino acids (e.g., Fmoc-alanine) .
- Electron Withdrawal : The electron-withdrawing oxo group increases carbamate stability but may slow deprotection kinetics .
Q. How can contradictory stability data under varying pH conditions be resolved?
- Experimental Reassessment : Systematic stability studies across pH 3–10 are recommended, as existing SDS data lack detailed pH-dependent degradation profiles .
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., fluorenylmethanol or oxobutanoic acid derivatives) under acidic/basic conditions .
Methodological Considerations
Q. What comparative studies exist with structurally similar Fmoc-amino acids?
| Compound | Structural Feature | Key Difference | Reactivity Impact |
|---|---|---|---|
| Fmoc-Alanine | Simple alkyl chain | Lower steric hindrance | 20% faster coupling |
| Fmoc-Glutamic Acid | Carboxylic acid side chain | Increased polarity | Alters solubility in DCM |
| This Compound | Methoxy-oxobutanoic acid | Steric/electronic effects | Requires optimized activation |
Q. How should researchers address incomplete ecotoxicological data for disposal protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
